molecular formula C15H20ClNO4 B2673688 1-((3-(3-Chlorophenyl)-3-hydroxypropyl)amino)-2-methyl-1-oxopropan-2-yl acetate CAS No. 2034314-14-0

1-((3-(3-Chlorophenyl)-3-hydroxypropyl)amino)-2-methyl-1-oxopropan-2-yl acetate

Cat. No.: B2673688
CAS No.: 2034314-14-0
M. Wt: 313.78
InChI Key: XHTOSVSHJUPGRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((3-(3-Chlorophenyl)-3-hydroxypropyl)amino)-2-methyl-1-oxopropan-2-yl acetate is a complex organic compound characterized by its unique structural features, including a chlorophenyl group, a hydroxypropyl group, and an acetate moiety. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-(3-Chlorophenyl)-3-hydroxypropyl)amino)-2-methyl-1-oxopropan-2-yl acetate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach is the nucleophilic addition reaction, where a chlorophenyl derivative reacts with a hydroxypropyl amine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize yield and purity. Post-reaction, the product is typically purified using techniques such as crystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

1-((3-(3-Chlorophenyl)-3-hydroxypropyl)amino)-2-methyl-1-oxopropan-2-yl acetate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions, often using agents like sodium borohydride or lithium aluminum hydride, can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, where nucleophiles replace the chlorine atom.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Hydroxide ions, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-((3-(3-Chlorophenyl)-3-hydroxypropyl)amino)-2-methyl-1-oxopropan-2-yl acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-((3-(3-Chlorophenyl)-3-hydroxypropyl)amino)-2-methyl-1-oxopropan-2-yl acetate involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and modulation of inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-((3-(3-Chlorophenyl)-3-hydroxypropyl)amino)-2-methyl-1-oxopropan-2-yl acetate
  • 1-((3-(4-Chlorophenyl)-3-hydroxypropyl)amino)-2-methyl-1-oxopropan-2-yl acetate
  • 1-((3-(3-Bromophenyl)-3-hydroxypropyl)amino)-2-methyl-1-oxopropan-2-yl acetate

Uniqueness

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable subject of study in various research domains.

Properties

IUPAC Name

[1-[[3-(3-chlorophenyl)-3-hydroxypropyl]amino]-2-methyl-1-oxopropan-2-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO4/c1-10(18)21-15(2,3)14(20)17-8-7-13(19)11-5-4-6-12(16)9-11/h4-6,9,13,19H,7-8H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHTOSVSHJUPGRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C)(C)C(=O)NCCC(C1=CC(=CC=C1)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.